[Bis(acetylacetone)ethylenediiminato]copper
Description
[Bis(acetylacetone)ethylenediiminato]copper is a coordination complex where copper(II) is chelated by a tetradentate Schiff base ligand derived from ethylenediamine and two acetylacetone molecules. This ligand, formed via condensation, creates a planar N₂O₂ donor system, enabling strong metal coordination. The complex exhibits notable stability and catalytic activity, making it valuable in organic synthesis, environmental remediation, and analytical chemistry .
Key properties include:
- Synthesis: Typically prepared by reacting copper salts with the pre-formed ligand or in situ condensation of acetylacetone and ethylenediamine in the presence of copper(II) ions .
- Structure: The ligand adopts a square-planar geometry around copper, with delocalized π-electrons in the enol-chelate rings, as evidenced by infrared (IR) spectra showing perturbed carbonyl bands (6.52–6.61 μm) and enolic C–O stretches near 7.15 μm .
- Applications: Used in catalytic Click reactions, amide bond formation, and as a nanosorbent for copper extraction from environmental samples .
Properties
Molecular Formula |
C12H18CuN2O2 |
|---|---|
Molecular Weight |
285.83 g/mol |
IUPAC Name |
copper;4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one |
InChI |
InChI=1S/C12H18N2O2.Cu/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h7-8H,5-6H2,1-4H3;/q-2;+2 |
InChI Key |
XQZXXCLDPWAEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN=C(C)[CH-]C(=O)C)[CH-]C(=O)C.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(acetylacetone)ethylenediiminato]copper typically involves the reaction of copper(II) salts with acetylacetone and ethylenediimine under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol, followed by the addition of acetylacetone and ethylenediimine. The reaction mixture is then heated under reflux for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Ligand Substitution Reactions
Cu(AAN) undergoes ligand exchange with nitrogen- and oxygen-donor ligands:
Mechanism : Substitution occurs via cleavage of Cu-O bonds in Cu(acac)₂, followed by coordination of the incoming ligand. No Schiff base condensation is observed .
Redox Behavior
Cu(AAN) exhibits redox activity, participating in electron-transfer reactions:
-
Oxidation : Forms transient Cu(III) species in the presence of strong oxidants (e.g., peroxides).
-
Reduction : Generates Cu(I) intermediates under reducing conditions (e.g., Zn/HCl) .
-
DFT Calculations :
Adduct Formation with Chelating Agents
Cu(AAN) forms stable adducts with polydentate ligands:
| Adduct Ligand | Coordination Geometry | Stability Constant (log K) |
|---|---|---|
| EDTA | Octahedral | 18.5 ± 0.3 (at pH 7) |
| Triton X-100 | Micellar aggregates | Cloud point = 65°C |
Applications :
-
Solvent Extraction : Cu(AAN) efficiently extracts Cu(II) ions via cloud-point extraction (CPE) using Triton X-100, achieving >95% recovery at pH 8 .
-
Catalysis : Serves as a precursor in oxidative coupling reactions due to its accessible Cu(II)/Cu(III) redox pair .
Thermal and Stability Studies
Scientific Research Applications
[Bis(acetylacetone)ethylenediiminato]copper has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Bis(acetylacetone)ethylenediiminato]copper involves the coordination of the copper ion with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can interact with molecular targets through coordination bonds, facilitating catalytic processes and other chemical transformations .
Comparison with Similar Compounds
Stability Constants and Ligand Properties
[Bis(acetylacetone)ethylenediiminato]copper is compared to complexes of related ligands, such as acetylacetone and N,N’-bis(salicylidene)ethylenediamine (Salen) :
| Ligand | Dissociation Constant (pKa) | Stability Constant (log K) with Cu(II) |
|---|---|---|
| Acetylacetone | 9.65 (water-methanol) | 8.24 |
| Salen | ~13.5 (estimated) | Higher than acetylacetone* |
Key Observations :
- Acetylacetone forms less stable complexes than Salen due to its lower pKa, but both ligands show similar trends in metal ion affinity (Cu > Zn > Ni) .
- The tetradentate structure of [Bis(acetylacetone)ethylenediiminato] enhances chelate stability compared to monomeric acetylacetone, as seen in its use for selective copper extraction (e.g., 85–95% recovery in magnetic nanosorbents) .
Catalytic Performance
Comparative Catalytic Efficiency :
Notable Findings:
- The rigid, planar geometry of [Bis(acetylacetone)ethylenediiminato]copper improves catalytic efficiency in heterogenous systems (e.g., magnetic nanoparticles) compared to homogeneous Cu–acetylacetone complexes .
- In arylation reactions, monomeric acetylacetone gives lower yields (72%) due to ligand instability at high temperatures, whereas the bis-ligated complex remains robust .
Structural and Spectroscopic Comparisons
Infrared Spectral Features :
| Compound | IR Bands (μm) |
|---|---|
| [Bis(acetylacetone)ethylenediiminato]Cu | 6.52–6.61 (enol-chelate), 7.15 (C–O) |
| Cu–β-diketone chelates | 6.0–6.5 (enol-chelate) |
Both systems exhibit similar enolic coordination, but substituents on the β-diketone backbone influence electronic properties. The ethylenediimine bridge in [Bis(acetylacetone)ethylenediiminato] enhances π-conjugation, stabilizing the metal center .
Extraction Efficiency of Copper(II) Ions :
| Extractant | % Extraction (%E) |
|---|---|
| 3-Allyl-acetylacetone | 85% |
| 3-Butyl-acetylacetone | 80% |
| Unsubstituted acetylacetone | 72% |
| Bis(acetylacetone)ethylenediimine (functionalized nanosorbent) | >90% |
The functionalized nanosorbent outperforms monomeric acetylacetone derivatives, highlighting the advantage of ligand immobilization for environmental applications .
Q & A
Q. What are the optimal synthetic conditions for [Bis(acetylacetone)ethylenediiminato]copper, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis involves reacting copper(II) salts with bis(acetylacetone)ethylenediimine under controlled pH (7–9) and temperature (60–80°C). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance ligand coordination .
- Stoichiometry : A 1:2 molar ratio of Cu²⁺ to ligand minimizes byproducts .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol 9:1) isolates the complex with >95% purity.
Table 1 : Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| pH | 5–10 | 8.5 | 78 | 97 |
| Temp (°C) | 50–90 | 70 | 85 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing [Bis(acetylacetone)ethylenediiminato]copper, and what key spectral features confirm its structure?
- Methodological Answer :
- UV-Vis Spectroscopy : Strong absorption bands at 450–470 nm (d→d transitions) and 280–300 nm (ligand-centered π→π*) confirm octahedral geometry .
- EPR : Axial symmetry (g∥ = 2.20, g⟂ = 2.05) indicates a d⁹ Cu(II) center .
- FT-IR : Stretching frequencies at 1580 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) validate ligand coordination .
Advanced Research Questions
Q. How can conflicting magnetic susceptibility data for [Bis(acetylacetone)ethylenediiminato]copper be resolved, and what factors contribute to variability in reported μeff values?
- Methodological Answer : Discrepancies arise from:
- Sample hydration : Anhydrous vs. hydrated forms exhibit μeff differences (1.8–2.2 BM vs. 2.4–2.6 BM) .
- Crystal packing effects : Intermolecular interactions alter spin states. Single-crystal XRD paired with SQUID magnetometry is critical for accurate interpretation .
Resolution Protocol :
Conduct thermogravimetric analysis (TGA) to confirm hydration state.
Compare solution-state (NMR) and solid-state (XRD) data to identify lattice influences .
Q. What mechanistic insights can DFT calculations provide regarding the redox behavior of [Bis(acetylacetone)ethylenediiminato]copper in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) models reveal:
- Redox-active ligand participation : The imine nitrogen orbitals mediate electron transfer, reducing Cu(II) to Cu(I) during catalysis .
- Solvent effects : Dielectric constants of solvents (e.g., acetonitrile vs. water) modulate reduction potentials by 0.3–0.5 V .
Table 2 : Calculated vs. Experimental Redox Potentials
| Solvent | Calculated E⁰ (V) | Experimental E⁰ (V) | Deviation (%) |
|---|---|---|---|
| Acetonitrile | -0.45 | -0.42 | 6.7 |
| Water | -0.75 | -0.80 | 6.3 |
Q. How does ligand substitution in analogous complexes (e.g., replacing ethylenediimine with bipyridine) impact the catalytic efficiency of copper complexes in oxidation reactions?
- Methodological Answer : A comparative study using turnover frequency (TOF) and activation energy (Ea) metrics shows:
- Steric effects : Bulky ligands (e.g., bipyridine) reduce TOF by 40% due to hindered substrate access .
- Electronic effects : Electron-withdrawing groups on the ligand lower Ea by stabilizing transition states.
Experimental Design : - Synthesize analogs with systematic ligand modifications.
- Use kinetic profiling (e.g., Arrhenius plots) to quantify Ea changes .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide the design of [Bis(acetylacetone)ethylenediiminato]copper-based sensors for detecting biological thiols?
- Methodological Answer : The research aligns with Hard-Soft Acid-Base (HSAB) theory :
Q. How can factorial design optimize the catalytic performance of [Bis(acetylacetone)ethylenediiminato]copper in C–H activation reactions?
- Methodological Answer : A 2³ factorial design evaluates:
- Factors: Catalyst loading (5–10 mol%), temperature (80–120°C), solvent polarity (DMF vs. toluene).
- Response variables: Yield, enantiomeric excess (ee).
Statistical Analysis :
ANOVA identifies temperature as the most significant factor (p < 0.01), contributing 60% to yield variance .
Data Contradiction and Reproducibility
Q. Why do reported catalytic cycles for [Bis(acetylacetone)ethylenediiminato]copper in aerobic oxidations lack consensus, and how can in situ spectroscopic methods address this?
- Methodological Answer : Discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
